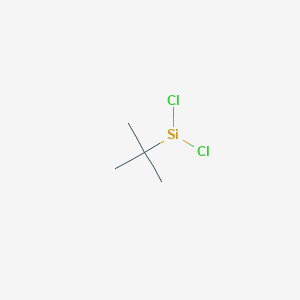
T-Butyldichlorosilane
説明
T-Butyldichlorosilane, also known as Di-terthis compound, is a chemical compound with the molecular formula C4H10Cl2Si and a molecular weight of 157.11 . It is used for research and development purposes .
Synthesis Analysis
This compound can be synthesized by chlorination of di-t-butylsilane . There are also other methods of preparation that have been reported .
Molecular Structure Analysis
The molecular structure of this compound has been determined in the gas phase using electron diffraction and molecular mechanics calculations .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of -15°C and a boiling point of 190°C at 729 mmHg . It has a density of 1.009 g/cm³ . It is soluble in most common organic solvents .
科学的研究の応用
Thermal Degradation of Polyurethanes
T-Butyldichlorosilane plays a role in the study of thermal degradation mechanisms of silanized polyurethanes. Researchers used TGA/FTIR to investigate the degradation behavior of self-curable polyurethanes, revealing differences in degradation between cured and non-cured samples, influenced by the evolution of isocyanate moieties and CO2 (Aguirresarobe, Irusta, & Fernandez-Berridi, 2012).
Intramolecular Reactions in Organometallic Chemistry
The compound has been used to study intramolecular sterical interactions in silicium compounds. For instance, photolysis of hexa-t-butylcyclotrisilane in the presence of 1,4-dialkyl-1,4-diaza-1,3-butadienes led to the formation of specific cyclohexenes and cyclopentenes, demonstrating the potential of this compound in the synthesis of complex organometallic structures (Weidenbruch, Lesch, & Peters, 1991).
Synthesis of Highly Crowded Molecules
The reaction of di-terthis compound with lithium produced hepta-tert-butylcyclotetrasilane, a highly crowded molecule. This study highlighted the unusual long Si-Si bond distances and folded cyclotetrasilane ring structures, indicating the significance of this compound in synthesizing sterically crowded molecular structures (Kyushin, Sakurai, & Matsumoto, 1995).
Peptide Synthesis Efficiency
This compound has been used in peptide synthesis, specifically in the deprotection of t-butyl ester and t-butoxycarbonyl-protected sites. The use of triethylsilane as a scavenger in this process led to increased yields and improved selectivity, demonstrating the utility of this compound derivatives in peptide synthesis (Mehta, Jaouhari, Benson, & Douglas, 1992).
Diastereoselective Silacyclopropanations
This compound is instrumental in diastereoselective silacyclopropanations of functionalized chiral alkenes. This process afforded complex silacycles with excellent diastereoselectivity, revealing the compound's role in synthesizing polyoxygenated products (Driver, Franz, & Woerpel, 2002).
Synthesis and Structural Analysis
The compound is used in the synthesis and crystal structure analysis of complex silanes and related compounds, such as cyclodiphosph(III)azane and dithiocyclodiphosph(V)azane, highlighting its versatility in various chemical synthesis processes (Herbst-Irmer, Klingebiel, Noltemeyer, Rakebrandt, & Rudolph, 1996).
Role in Protecting Groups and Silylation Reagents
The compound is also utilized as a silylation reagent for the protection of functional groups, demonstrating its importance in the field of synthetic chemistry, particularly in protecting alcohols, amines, and carboxylic acids (Yamamoto & Takemae, 1989).
Safety and Hazards
T-Butyldichlorosilane is a moisture-sensitive compound . It is advised to handle it in a well-ventilated place and avoid contact with skin and eyes . In case of accidental release, dust formation should be avoided and personal protective equipment should be used . It is also advised to avoid letting the chemical enter drains .
作用機序
Target of Action
T-Butyldichlorosilane, also known as Di-terthis compound , is a chemical compound primarily used in the field of chemistry as a reagent. Its primary targets are organic compounds, particularly those containing hydroxyl groups . The role of this compound is to act as a protecting agent for these compounds during chemical reactions .
Mode of Action
This compound interacts with its targets by undergoing a chemical reaction with the hydroxyl groups present in the target compounds . This reaction results in the formation of a protective layer around the hydroxyl group, preventing it from reacting with other substances in the reaction mixture . This allows chemists to control the course of the reaction and achieve the desired product.
Result of Action
The primary result of this compound’s action is the protection of sensitive functional groups in organic compounds, allowing for selective reactions to occur . This can lead to the synthesis of a wide variety of chemical products, depending on the specific reactions being performed.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a protecting agent . Therefore, it is typically used under dry conditions. Additionally, the compound is typically stored at low temperatures (2-8°C) to maintain its stability .
特性
InChI |
InChI=1S/C4H9Cl2Si/c1-4(2,3)7(5)6/h1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBDVDFFMXTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85121-42-2 | |
| Record name | t-Butyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






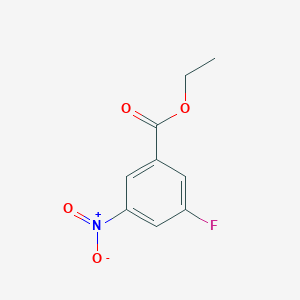

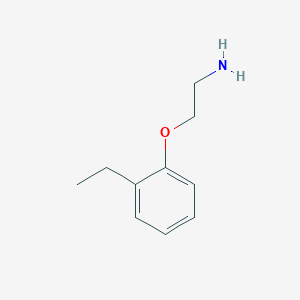

![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)
![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)
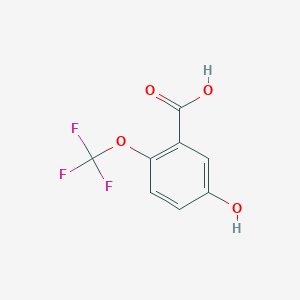
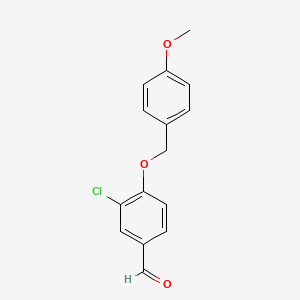

![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)